5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
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Overview
Description
5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring system . Industrial production methods may involve the use of microwave-assisted synthesis (MWI) to obtain high yields with fewer side reactions .
Chemical Reactions Analysis
5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an anti-tumor and antibacterial agent . In medicine, benzofuran derivatives, including 5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, are being explored for their potential therapeutic effects against various diseases, including cancer and viral infections . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in tumor growth or viral replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-methanesulfonyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride can be compared with other benzofuran derivatives, such as benzothiophene and indole derivatives. While all these compounds share a common benzofuran core, they differ in their substituents and biological activities . For instance, benzothiophene derivatives are known for their anticancer properties, while indole derivatives have a wide range of biological activities, including antiviral and anti-inflammatory effects . The unique methylsulfonyl group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S.ClH/c1-14(11,12)6-2-3-9-7(4-6)8(10)5-13-9;/h2-4,8H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRMAWHGZUQOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OCC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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